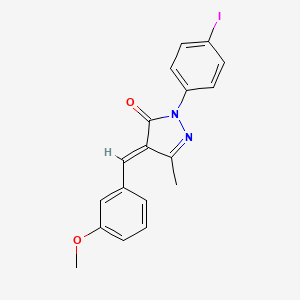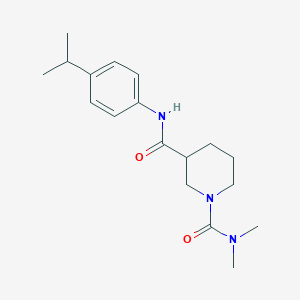
2-(4-iodophenyl)-4-(3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-iodophenyl)-4-(3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. The compound is a member of the pyrazolone family and has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-iodophenyl)-4-(3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, studies have suggested that the compound may act by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines, through the inhibition of cyclooxygenase and lipoxygenase enzymes. Additionally, the compound has been shown to possess antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(4-iodophenyl)-4-(3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been found to possess various biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, analgesic, and antipyretic effects. Additionally, the compound has been shown to possess antitumor and antimicrobial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-iodophenyl)-4-(3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments include its potential applications in the field of medicine, its ability to inhibit the production of inflammatory mediators, and its antioxidant activity. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-(4-iodophenyl)-4-(3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. One direction is to further investigate the compound's potential applications in the field of medicine, including its potential as an anti-inflammatory, analgesic, and antipyretic agent. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential side effects and toxicity. Finally, future studies could investigate the potential use of the compound in combination with other drugs for the treatment of various diseases.
In conclusion, 2-(4-iodophenyl)-4-(3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. The compound has been found to possess various biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects, as well as antitumor and antimicrobial activities. Further research is needed to fully understand the compound's mechanism of action, potential side effects, and toxicity, as well as its potential use in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(4-iodophenyl)-4-(3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 4-iodoaniline with ethyl acetoacetate and 3-methoxybenzaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization, and finally, the formation of the desired compound.
Aplicaciones Científicas De Investigación
2-(4-iodophenyl)-4-(3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in the field of medicine. The compound has been found to possess various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, the compound has been shown to possess antitumor and antimicrobial activities.
Propiedades
IUPAC Name |
(4E)-2-(4-iodophenyl)-4-[(3-methoxyphenyl)methylidene]-5-methylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O2/c1-12-17(11-13-4-3-5-16(10-13)23-2)18(22)21(20-12)15-8-6-14(19)7-9-15/h3-11H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNNSAQLLGFDDX-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=CC=C2)OC)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=CC=C2)OC)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-[(2-methyl-3-furoyl)oxy]benzenecarboximidamide](/img/structure/B5460666.png)

![4-{1-[2-(1-azepanyl)-2-oxoethyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5460676.png)
![N-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5460677.png)
![4-({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methyl)benzoic acid](/img/structure/B5460690.png)
![2-[2-(2-chloro-5-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5460696.png)
![5-methoxy-2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}methyl)-4H-pyran-4-one](/img/structure/B5460700.png)
![N-cyclooctyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5460705.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5460710.png)
![7-(2-chloro-4-methylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5460722.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5460724.png)
![3-[(dimethylamino)methyl]-1-[3-(1H-indol-3-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5460732.png)
![N-cycloheptyl-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5460735.png)
